molecular formula C12H12O3S B8505294 (6-Hydroxy-benzo[b]thiophen-3-yl)-acetic acid ethyl ester

(6-Hydroxy-benzo[b]thiophen-3-yl)-acetic acid ethyl ester

Cat. No. B8505294
M. Wt: 236.29 g/mol
InChI Key: XGOWYXHVRJISDX-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

To a −78° C. solution of (6-methoxy-benzo[b]thiophen-3-yl)-acetic acid ethyl ester (3.81 g, 15.22 mmol) in dichloromethane (50 mL) is added boron tribromide (38.1 mL, 38.1 mmol) dropwise. The mixture is allowed to warm to room temperature and stirred for 16 hours. The mixture is cooled to 0° C. and quenched with water (100 mL). The organic layer is separated, and the aqueous layer is extracted with EtOAc (50 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography eluting with 30-40% EtOAc/Hexanes. The appropriate fractions are combined and concentrated under reduced pressure to afford the title compound (3.35 g, 93%). ES/MS m/e 237.0 (M+1); 235.0 (M−1).
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
38.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:6]1[C:7]2[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][C:8]=2[S:9][CH:10]=1)[CH3:2].B(Br)(Br)Br>ClCCl>[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:6]1[C:7]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][C:8]=2[S:9][CH:10]=1)[CH3:2]

Inputs

Step One
Name
Quantity
3.81 g
Type
reactant
Smiles
C(C)OC(CC=1C2=C(SC1)C=C(C=C2)OC)=O
Name
Quantity
38.1 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography
WASH
Type
WASH
Details
eluting with 30-40% EtOAc/Hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(CC=1C2=C(SC1)C=C(C=C2)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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